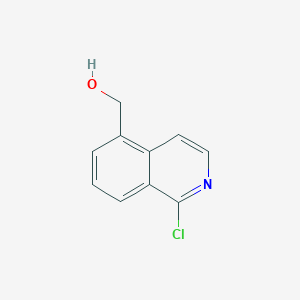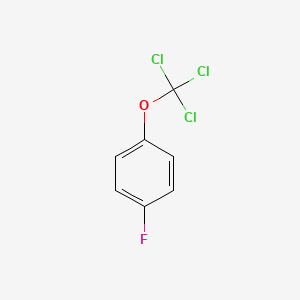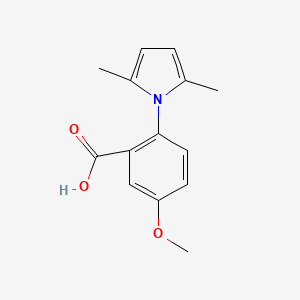![molecular formula C6H12ClNO B1321366 Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride CAS No. 60889-33-0](/img/structure/B1321366.png)
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Übersicht
Beschreibung
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is used in various industrial applications .
Molecular Structure Analysis
The molecular structure of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride consists of a furo[3,4-c]pyrrole ring, which is fully saturated (hexahydro-), indicating the presence of additional hydrogen atoms .Chemical Reactions Analysis
In a study, carbonyl ylides were generated by blue LED irradiation of aryl diazoacetates in the presence of aldehydes. These ylides underwent [3+2] cycloaddition with substituted maleimides to afford 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles .Physical And Chemical Properties Analysis
Hexahydro-1H-furo[3,4-c]pyrrole has a molecular weight of 113.16 . The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and others are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
- Hexahydro-1H-furo[3,4-c]pyrrole derivatives have been synthesized and evaluated as potential PARP inhibitors . PARP enzymes play a crucial role in DNA repair, and inhibiting them can be relevant in cancer therapy, especially for tumors with defective DNA repair mechanisms.
- Researchers have explored the anticancer properties of hexahydro-1H-furo[3,4-c]pyrrole derivatives. These compounds exhibit promising cytotoxic effects against cancer cells, making them interesting candidates for further investigation .
- The compound’s photochemical reactivity has been studied. It can undergo interesting transformations upon exposure to light, leading to the formation of novel products. Researchers have explored its use in photoinduced reactions .
- Some studies suggest that hexahydro-1H-furo[3,4-c]pyrrole derivatives may have neuroprotective effects. These compounds could be relevant in the context of neurodegenerative diseases or brain injury .
Poly ADP Ribose Polymerase (PARP) Inhibition
Anticancer Research
Photochemical Reactions
Neuroprotective Properties
Wirkmechanismus
Target of Action
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride primarily targets Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP leads to the accumulation of DNA damage in cancer cells, resulting in cell death.
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARP, it prevents the repair of DNA damage in cancer cells . This leads to the accumulation of DNA damage, which eventually triggers programmed cell death or apoptosis.
Result of Action
The inhibition of PARP by Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride leads to the accumulation of DNA damage in cancer cells . This results in the selective inhibition of the proliferation of certain cancer cells, such as A549, HeLa, and HepG2 cells .
Eigenschaften
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCBNXQNYXXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613563 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | |
CAS RN |
60889-33-0 | |
| Record name | 1H-Furo[3,4-c]pyrrole, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60889-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)






